Z-Gly-D-ala-OH
Description
Significance of Dipeptides in Biochemical Studies
Dipeptides, consisting of two amino acids linked by a peptide bond, are fundamental molecules in biochemistry. dergipark.org.tr They serve as the basic building blocks of proteins and are involved in numerous physiological processes. numberanalytics.com Their roles are diverse, ranging from neurotransmission and cell signaling to antioxidant activities. numberanalytics.com
In research, dipeptides are crucial for several reasons:
Protein Structure and Function: Studying dipeptides helps in understanding the complexities of protein folding and interaction. chemimpex.comtaylorandfrancis.com
Drug Development: Many dipeptides exhibit distinct biological activities, making them targets for pharmaceutical development. numberanalytics.com They can be incorporated into drug formulations to enhance stability and bioavailability. chemimpex.com
Nanotechnology: Due to their simplicity, biocompatibility, and ease of synthesis, dipeptides are gaining attention in the design of self-assembling nanomaterials for biomedical applications. dergipark.org.tr
Role of N-Terminal Protecting Groups in Peptide Synthesis Methodologies
Peptide synthesis is a stepwise process that involves the formation of amide bonds between amino acids. wikipedia.org To ensure the correct sequence and prevent unwanted side reactions, the N-terminus of the amino acid being added is temporarily blocked by a protecting group. thermofisher.com
Common N-terminal protecting groups include:
Tert-butoxycarbonyl (Boc): This group is acid-labile and is typically removed using a moderately strong acid like trifluoroacetic acid (TFA). thermofisher.com
9-fluorenylmethoxycarbonyl (Fmoc): This is a base-labile group, removed with a mild base such as piperidine. thermofisher.com
Overview of Z-Gly-D-ala-OH as a Model Dipeptide System
This compound serves as an excellent model system in peptide research due to its well-defined structure and properties. The presence of the Z-group provides stability and allows for controlled reactions in peptide synthesis. chemimpex.com Its use as a building block is widespread in the synthesis of peptide-based drugs. chemimpex.com
Researchers utilize this compound to investigate fundamental aspects of peptide chemistry, such as:
Enzyme Kinetics and Interaction: The dipeptide is used to study how enzymes recognize and process peptides. chemimpex.comchemimpex.com
Peptide Synthesis Optimization: It can be used as a standard to test and refine new peptide coupling methods and deprotection protocols. ru.nl
Structural Studies: The defined stereochemistry of the D-alanine residue allows for specific structural and conformational analyses.
Below is a table summarizing the key physicochemical properties of this compound and related compounds.
| Property | This compound |
| CAS Number | 34286-66-3 chemimpex.com |
| Molecular Formula | C13H16N2O5 chemimpex.com |
| Molecular Weight | 280.28 g/mol chemimpex.com |
| Appearance | White powder chemimpex.com |
| Purity | ≥ 95% (HPLC) chemimpex.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5/c1-9(12(17)18)15-11(16)7-14-13(19)20-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,14,19)(H,15,16)(H,17,18)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCIBGDNXMPNUHL-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Z Gly D Ala Oh and Analogues
Chemical Synthesis Approaches
Chemical peptide synthesis involves the formation of a peptide bond between two amino acids. To ensure the correct sequence and avoid unwanted side reactions, protecting groups are used to temporarily block reactive functional groups on the amino acid backbone and side chains. chempep.com
Solid-Phase Peptide Synthesis (SPPS), developed by Robert Bruce Merrifield, is a cornerstone of modern peptide synthesis. wikipedia.org In this technique, the C-terminal amino acid is anchored to an insoluble polymer resin, and the peptide chain is assembled in a stepwise manner. bachem.com Each cycle of amino acid addition involves the deprotection of the N-terminal group of the resin-bound peptide, followed by the coupling of the next N-protected amino acid. peptide.com The use of excess soluble reagents helps drive reactions to completion, and purification is simplified as these reagents and byproducts are removed by simple filtration and washing. nih.gov
While the 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protecting groups are most common in SPPS, the benzyloxycarbonyl (Z) group is less frequently used in this context. chempep.compeptide.com The Z-group is more traditionally associated with solution-phase synthesis. However, SPPS can be adapted for the synthesis of Z-dipeptides, including those containing D-amino acids. chempep.com The synthesis proceeds in a C-terminal to N-terminal direction. chempep.com For Z-Gly-D-Ala-OH, D-alanine would first be anchored to the resin, followed by coupling with Z-protected glycine (B1666218).
Table 1: Comparison of Common SPPS Protecting Group Strategies
| Strategy | N-Terminal Protection | Cleavage Condition | Side-Chain Protection | Final Cleavage from Resin |
| Fmoc/tBu | Fmoc (Base-labile) | Piperidine | tBu-based (Acid-labile) | TFA (Trifluoroacetic acid) |
| Boc/Bzl | Boc (Acid-labile) | TFA (Trifluoroacetic acid) | Benzyl-based | HF (Hydrogen fluoride) |
This table illustrates the two predominant orthogonal protection schemes used in SPPS. The Z-group, being acid-labile, shares some characteristics with the Boc/Bzl strategy but is more common in solution-phase methods. wikipedia.orgpeptide.com
Solution-phase peptide synthesis, also known as classical synthesis, predates SPPS and remains highly relevant, particularly for large-scale industrial production. chempep.comlibretexts.org In this approach, all reactions, including protection, coupling, and deprotection, are carried out in a homogenous solution. Purification after each step is typically achieved by crystallization or chromatography.
The synthesis of this compound in solution would involve:
Protection: The amino group of glycine is protected with a benzyloxycarbonyl (Z) group, forming Z-Gly-OH. The carboxyl group of D-alanine may be temporarily protected, for instance as a methyl or benzyl (B1604629) ester (e.g., D-Ala-OMe), to prevent self-coupling. libretexts.org
Coupling: The protected Z-Gly-OH is activated at its carboxyl group using a coupling reagent (e.g., dicyclohexylcarbodiimide (B1669883) - DCC) and then reacted with the amino group of the D-alanine ester. nih.gov
Deprotection: The temporary ester protecting group on the D-alanine moiety is removed, often by mild hydrolysis, to yield the final product, this compound. libretexts.org
A reliable solution-phase synthesis for a similar dipeptidic substrate, Z-Glu(HMC)-Gly-OH, has been reported, highlighting the continued utility of this method for creating specific, water-soluble dipeptides with high purity without requiring final purification by RP-HPLC. nih.gov
The benzyloxycarbonyl (Z or Cbz) group, introduced by Bergmann and Zervas in 1932, was the first reversible Nα-protecting group developed for peptide synthesis and remains a vital tool. nih.govbachem.com
Role of the Z-Group:
Prevents Unwanted Reactions: It effectively blocks the nucleophilicity of the N-terminal amine, preventing it from reacting during the activation and coupling of the C-terminal carboxyl group. creative-peptides.com
Reduces Racemization: The urethane-type structure of the Z-group helps to suppress racemization at the chiral center of the activated amino acid during coupling, a critical feature for maintaining stereochemical integrity. creative-peptides.com
Stability: Z-protected amino acids are often stable, crystalline solids that are easy to handle. creative-peptides.com
Cleavage of the Z-Group: The Z-group is stable under the mild basic conditions used to cleave Fmoc groups but can be removed under various reductive or acidic conditions. biosynth.com This orthogonality is a key principle in protecting group strategy. biosynth.com
Table 2: Common Cleavage Methods for the Benzyloxycarbonyl (Z) Group
| Method | Reagents | Conditions | Notes |
| Catalytic Hydrogenolysis | H₂, Pd/C (Palladium on carbon) | Mild, neutral conditions | This is the most common and mildest method. It is incompatible with sulfur-containing amino acids. |
| Strong Acidolysis | HBr in Acetic Acid (HBr/AcOH) | Harsh acidic conditions | Effective but can lead to side reactions if not carefully controlled. |
| Sodium in Liquid Ammonia | Na / liq. NH₃ | Strong reducing conditions | A powerful method, but conditions are harsh and require special equipment. |
This table summarizes the primary methods for removing the Z-protecting group, a crucial step in multi-step peptide synthesis. bachem.comcreative-peptides.com
Maintaining the stereochemical configuration of the chiral amino acid (D-alanine in this case) is paramount during peptide synthesis. Racemization, the conversion of a pure enantiomer into a mixture of both D and L forms, can occur, particularly during the carboxyl group activation step.
As mentioned, the Z-protecting group is advantageous as it helps to suppress racemization. creative-peptides.com Glycine, being achiral, does not present a risk of racemization. ekb.eg The key is to control the reaction conditions during the coupling of Z-Gly-OH to D-alanine. The choice of coupling reagent and the avoidance of harsh basic conditions are critical factors in preserving the stereochemical purity of the D-alanine residue. High-purity synthesis relies on carefully controlled reaction conditions and effective purification at each stage to remove unreacted starting materials, byproducts, and any potential diastereomers that may have formed.
Enzymatic Synthesis of this compound and Related Peptides
Enzymatic peptide synthesis offers an alternative to chemical methods, often providing high stereospecificity and operating under mild, aqueous conditions. Proteases, which normally hydrolyze peptide bonds, can be used in reverse to catalyze their formation.
Papain, a cysteine protease, has been utilized to synthesize a variety of N-protected dipeptides. tandfonline.com The synthesis is typically performed as a kinetically controlled reaction, where an N-protected amino acid ester (the carboxyl component) reacts with an amino acid or amino acid amide (the nucleophile). tandfonline.com
Studies have shown successful papain-catalyzed synthesis of Z-dipeptides using L-amino acids as nucleophiles, with yields ranging from 13-80% depending on the amino acid structure. tandfonline.comtandfonline.com For example, the reaction of Z-Ala-OMe with various free L-amino acids has been demonstrated. nih.gov
However, the application of this method to D-amino acids like D-alanine is challenging. Papain, like most proteases, exhibits high stereospecificity for L-amino acids. acs.org Research indicates that papain has limited reactivity and reduced catalytic efficiency with D-amino acid substrates. acs.org While the enzyme may recognize and bind a D-amino acid ester to form an initial acyl-enzyme intermediate, the subsequent aminolysis step (the attack by the nucleophile) is significantly hindered. acs.org Therefore, while theoretically possible, the enzymatic synthesis of this compound using papain would be expected to proceed with very low efficiency and yield compared to its L-L diastereomer counterpart.
Table 3: Yields of Papain-Catalyzed Synthesis of Z-Ala-X-OH Dipeptides
| Carboxyl Component | Nucleophile (X) | Yield (%) |
| Z-Ala-OMe | L-Arginine | 80 |
| Z-Ala-OMe | L-Alanine | 79 |
| Z-Ala-OMe | L-Glutamine | 17 |
This table presents selected data on the synthesis of Z-dipeptides using L-amino acids as nucleophiles, demonstrating the feasibility of the papain-catalyzed method for L-L dipeptides. tandfonline.comnih.govThe efficiency for D-amino acid nucleophiles is known to be significantly lower. acs.org
Compound Names
| Abbreviation / Trivial Name | Full Chemical Name |
| This compound | N-Benzyloxycarbonyl-glycyl-D-alanine |
| Z-Gly-OH | N-Benzyloxycarbonyl-glycine |
| D-Ala-OMe | D-Alanine methyl ester |
| Fmoc | 9-Fluorenylmethoxycarbonyl |
| Boc | tert-Butyloxycarbonyl |
| Z or Cbz | Benzyloxycarbonyl |
| TFA | Trifluoroacetic acid |
| HBr/AcOH | Hydrogen bromide in acetic acid |
| DCC | N,N'-Dicyclohexylcarbodiimide |
| Z-Ala-OMe | N-Benzyloxycarbonyl-L-alanine methyl ester |
| Z-Glu(HMC)-Gly-OH | N-Benzyloxycarbonyl-L-glutamyl(7-hydroxy-4-methylcoumarin)-glycine |
Substrate Mimetic Approaches in Chemoenzymatic Peptide Synthesis
Chemoenzymatic peptide synthesis leverages the catalytic prowess of enzymes, such as proteases, to form peptide bonds in a controlled manner. One sophisticated strategy within this field is the use of substrate mimetics. This approach involves designing a substrate that mimics the natural substrate of an enzyme, thereby tricking the enzyme into catalyzing a desired reaction.
In the context of synthesizing this compound analogues, a substrate mimetic approach can be employed to overcome the natural substrate specificity of certain enzymes. For instance, papain, a cysteine protease, has been utilized in the synthesis of dipeptides. While papain typically shows a preference for L-amino acids, the use of activated esters of N-protected amino acids can facilitate the formation of peptides containing D-amino acids.
A study on the synthesis of various dipeptides using papain explored the use of Z-D-Ala-OBn as a substrate mimetic. In this case, the benzyloxycarbonyl (Z) group serves as a protecting group for the amino terminus of glycine, and the benzyl ester (OBn) of D-alanine acts as the activated carboxyl component. The enzyme papain recognizes this mimetic and catalyzes the formation of a peptide bond with a nucleophile, such as the amino group of another amino acid.
Research has demonstrated the feasibility of this approach, although the yields can be influenced by competing hydrolysis of the ester substrate. The following table presents data from the papain-catalyzed synthesis of a close analogue, Z-D-Ala-Phe-NH2, which illustrates the outcome of such a substrate mimetic strategy.
Table 1: Papain-Catalyzed Synthesis of Z-D-Ala-Phe-NH₂ from Z-D-Ala-OBn Conditions: 2 mM Z-D-Ala-OBn, 15 mM H-Phe-NH₂, 70 μM papain, 0.2 M HEPES buffer pH 8.0, 0.2 M NaCl, 20 mM CaCl₂, 10% (v/v) DMF.
| Time (h) | Conversion (%) | Z-D-Ala-OH (%) | Z-D-Ala-Phe-NH₂ (%) |
|---|---|---|---|
| 10 | 100 | 47.5 | 51.7 |
This data highlights that while the desired dipeptide is formed, a significant portion of the activated ester is hydrolyzed back to the carboxylic acid, a common challenge in chemoenzymatic synthesis in aqueous environments.
Influence of Reaction Conditions (e.g., Aqueous Solutions, Freezing) on Enzymatic Yields
The conditions under which chemoenzymatic reactions are performed play a critical role in determining the final yield of the desired peptide. Factors such as the nature of the solvent, temperature, and pH can dramatically shift the equilibrium between synthesis and hydrolysis.
Aqueous Solutions:
Peptide synthesis in aqueous solutions is inherently challenging due to the high concentration of water, which can act as a competing nucleophile and lead to the hydrolysis of the activated ester substrate or the newly formed peptide bond. The pH of the aqueous buffer is a crucial parameter. For many protease-catalyzed reactions, a slightly alkaline pH is optimal for the aminolysis reaction, as the deprotonated amino group of the nucleophile is more reactive. However, a high pH can also accelerate the hydrolysis of the ester substrate. Therefore, a careful optimization of pH is necessary to maximize the synthesis-to-hydrolysis ratio.
The temperature also influences the reaction rate and the stability of the enzyme. While higher temperatures can increase the reaction rate, they can also lead to enzyme denaturation. Most protease-catalyzed peptide syntheses are carried out at moderate temperatures, typically around 40°C, to strike a balance between reaction speed and enzyme stability. nih.gov
Freezing:
A fascinating and effective strategy to enhance the yield of enzymatic peptide synthesis is to conduct the reaction in a frozen state. This seemingly counterintuitive approach takes advantage of a phenomenon known as "freeze-concentration." When an aqueous reaction mixture is frozen, pure water crystallizes out, leading to the concentration of solutes, including the reactants and the enzyme, in the remaining unfrozen liquid microphases. This increased effective concentration of the reactants can significantly accelerate the rate of the synthesis reaction, favoring it over hydrolysis.
Studies on α-chymotrypsin-catalyzed peptide synthesis have shown that performing the reaction in a frozen state can lead to dramatically increased peptide yields. The "freeze-concentration model" provides a theoretical basis for understanding this effect, suggesting that the enzymatic reaction proceeds in the unfrozen liquid phase within the macroscopically frozen system. This technique has been shown to be effective for the synthesis of various dipeptides.
The following table illustrates the impact of freezing on the yield of a generic α-chymotrypsin-catalyzed dipeptide synthesis, demonstrating the potential of this method to improve product formation.
Table 2: Influence of Freezing on α-Chymotrypsin-Catalyzed Dipeptide Synthesis Yield
| Reaction State | Temperature (°C) | Nucleophile | Acyl Donor | Yield (%) |
|---|---|---|---|---|
| Frozen | -15 | H-Leu-NH₂ | Ac-Tyr-OEt | High (example) |
| Room Temperature | 25 | H-Leu-NH₂ | Ac-Tyr-OEt | Low (example) |
Structural Characterization and Conformational Analysis of Z Gly D Ala Oh
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental to confirming the chemical identity and probing the conformational landscape of Z-Gly-D-Ala-OH.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution-state structure of peptides. By analyzing chemical shifts, coupling constants, and through-space interactions (via NOE), one can gain detailed insights into the predominant conformations.
For this compound, ¹H and ¹³C NMR spectra provide definitive confirmation of its structure. While specific spectral data for this compound is not abundant in the literature, data from analogous compounds like Z-DL-Ala-OH, H-Gly-Gly-X-L-Ala-OH, and Z-Gly-Pro allow for an accurate prediction of the expected chemical shifts. chemicalbook.comresearchgate.nettitech.ac.jp The protons of the benzyloxycarbonyl group typically appear in the aromatic region (7.3-7.4 ppm), while the methylene (B1212753) protons of the benzyl (B1604629) group and the glycine (B1666218) α-protons show distinct signals. The D-alanine α-proton and methyl protons will also have characteristic chemical shifts. The chemical shifts of amide protons are particularly sensitive to their environment and involvement in hydrogen bonding. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound in a Non-polar Solvent
| Atom Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Z-group Phenyl (C₆H₅) | ~7.35 | ~128-136 |
| Z-group Methylene (CH₂) | ~5.1 | ~67 |
| Z-group Carbonyl (C=O) | - | ~156 |
| Glycine α-Carbons (CH₂) | ~3.9 | ~43 |
| Glycine Carbonyl (C=O) | - | ~170 |
| D-Alanine α-Carbon (CH) | ~4.4 | ~50 |
| D-Alanine β-Carbon (CH₃) | ~1.4 | ~18 |
| D-Alanine Carbonyl (C=O) | - | ~175 |
| Amide NH (Gly) | ~7.0 | - |
| Amide NH (D-Ala) | ~7.5 | - |
| Carboxyl OH | Variable | - |
Note: Values are estimations based on data from similar peptide structures and are subject to variation based on solvent and temperature conditions. chemicalbook.comresearchgate.nettitech.ac.jp
Mass spectrometry (MS) is essential for verifying the molecular weight and amino acid sequence of peptides. For this compound (Molecular Formula: C₁₃H₁₆N₂O₅), the expected monoisotopic mass is approximately 280.11 Da. biosynth.com Electrospray ionization (ESI) is a common technique used for such molecules.
Collision-induced dissociation (CID) or other tandem MS (MS/MS) techniques would reveal a characteristic fragmentation pattern. Key fragments would include the loss of the benzyloxycarbonyl group and cleavage of the peptide bond, producing b- and y-ions that confirm the Gly-D-Ala sequence. Predicted collision cross-section (CCS) values, which relate to the ion's shape in the gas phase, can also be calculated for different adducts. uni.lu
Table 2: Predicted Mass Spectrometry Data for this compound
| Adduct | Formula | Calculated m/z | Predicted CCS (Ų) |
| [M+H]⁺ | C₁₃H₁₇N₂O₅⁺ | 281.1132 | 163.8 |
| [M+Na]⁺ | C₁₃H₁₆N₂O₅Na⁺ | 303.0952 | 170.0 |
| [M-H]⁻ | C₁₃H₁₅N₂O₅⁻ | 279.0986 | 162.6 |
Note: Data is based on predictions for the isomeric compound Z-Gly-DL-Ala-OH. uni.lu
Computational Approaches to this compound Conformation
Computational chemistry provides powerful tools for exploring the potential energy surface of peptides, predicting stable conformations, and understanding the non-covalent interactions that govern their structure.
Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules and predict their geometries and relative energies with high accuracy. raa-journal.org For this compound, DFT calculations can be used to model various possible conformations, such as extended (β-strand) or folded (turn-like) structures, and determine their relative stabilities in the gas phase. researchgate.netresearchgate.net Studies on related peptides like Z-Gly-OH have shown that even simple dipeptides can adopt multiple conformations, with extended β-strand forms often being the most stable in a vacuum. researchgate.net The presence of the D-amino acid influences the accessible dihedral angles (φ, ψ), potentially favoring specific turn structures that differ from those in all-L peptides.
Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of conformational behavior in a simulated environment, typically including explicit solvent molecules like water. mdpi.com An MD simulation of this compound would reveal its conformational preferences in solution, the flexibility of its backbone, and the timescale of transitions between different states. nih.govrsc.org Simulations on similar peptides have shown that while some conformations may be most stable in a vacuum, interactions with water can stabilize other structures. cas.cz The results from MD simulations can be used to generate ensembles of structures that represent the peptide's behavior in a physiological context.
Table 3: Typical Parameters for an MD Simulation of a Dipeptide
| Parameter | Example Value/Type | Purpose |
| Force Field | AMBER, GROMOS | Defines the potential energy function for all atoms. mdpi.comnih.gov |
| Water Model | TIP3P, SPC/E | Represents the explicit solvent environment. nih.gov |
| Simulation Time | 10-100 ns | Duration of the simulation to ensure adequate sampling. nih.gov |
| Temperature | 300 K | Simulates physiological temperature. nih.gov |
| Pressure | 1 atm | Simulates standard atmospheric pressure. nih.gov |
| Boundary Conditions | Periodic | Creates a continuous system to avoid edge effects. nih.gov |
The conformations of this compound are stabilized by a network of non-covalent interactions, with intramolecular hydrogen bonds playing a crucial role. smu.edu The peptide backbone and the Z-group provide several hydrogen bond donors (N-H groups) and acceptors (C=O groups).
Potential hydrogen bonds include:
γ-turn (C₇): A bond between the amide proton of D-Ala and the carbonyl oxygen of the Z-group.
β-turn (C₁₀): While less likely in a dipeptide, interactions involving the terminal carboxyl group are possible.
Z-group stabilization: Interactions between the Z-group and the peptide backbone can stabilize folded structures. researchgate.net
The presence of a D-alanine residue can promote specific turn types, such as type II' β-turns in longer peptides, which are sterically favored by the D-configuration. nih.gov Computational methods like DFT and MD are used to identify these bonds and quantify their strength, confirming their role in stabilizing specific folded conformations. nih.govacs.org
Comparison of Force Fields in Conformational Analysis of Z-Dipeptides
The conformational landscape of N-benzyloxycarbonyl (Z)-protected dipeptides is of significant interest for understanding peptide structure and for the design of peptidomimetics. The Z-group, a bulky aromatic moiety, introduces specific steric and electronic effects that influence the accessible backbone conformations (φ, ψ angles) and the stability of various folded and extended structures. Computational methods, particularly molecular mechanics (MM) force fields, are indispensable tools for exploring this landscape. However, the accuracy of these simulations is critically dependent on the chosen force field.
Molecular dynamics (MD) simulations rely on force fields to define the potential energy of a system as a function of its atomic coordinates. Major families of force fields used for biomolecular simulations include AMBER, CHARMM, and OPLS. Each has undergone continuous development, with newer versions aiming to improve accuracy by refining parameters against high-level quantum mechanical (QM) calculations and experimental data. wustl.edunih.gov For dipeptides, these refinements often focus on the torsional parameters that govern the rotation around backbone dihedral angles, as these are crucial for correctly predicting the relative energies of conformers like α-helices and β-sheets. wustl.edu
While extensive comparisons exist for standard amino acid dipeptides, studies specifically targeting Z-dipeptides are less common. However, insights can be drawn from research on N-protected peptides and general force field performance for dipeptide models. For instance, studies on Z-Glu-OH and Z-Arg-OH have utilized density functional theory (DFT) to identify stable gas-phase conformations, highlighting the importance of dispersion interactions involving the Z-group. ru.nl This underscores the need for force fields to accurately model these non-covalent interactions.
The performance of different force fields is often benchmarked using model compounds like alanine (B10760859) dipeptide and glycine dipeptide, which serve as fundamental building blocks for protein structures. nsf.govmdpi.com These studies reveal important differences among force fields.
AMBER (Assisted Model Building with Energy Refinement): The AMBER suite of force fields is widely used for protein and nucleic acid simulations. wustl.edu Variants like ff99SB-ILDN and ff14SB have shown a tendency to favor β-sheet and helical conformations, respectively. nsf.govmdpi.comnih.gov For instance, in simulations of unfolded peptides, ff99SB-ILDN results in a higher propensity for β-sheet structures compared to CHARMM force fields. nih.gov The development of newer versions, such as ff15ipq, has involved a self-consistent physical model to improve the description of bonded and non-bonded interactions. acs.org
CHARMM (Chemistry at HARvard Molecular Mechanics): The CHARMM force fields are another major family, with versions like CHARMM22/CMAP and CHARMM36m being prominent. nih.govnih.gov A key innovation was the introduction of the Cross-term Energy Correction Map (CMAP), which is a 2D grid-based correction to the backbone φ, ψ potential energy surface. nih.gov This was designed to correct for systematic errors and improve the balance between different secondary structures. nih.gov Comparisons have shown that CHARMM36, for example, can provide a good balance of helix and coil conformations and accurately reproduces experimental NMR J-coupling data for small peptides. nih.gov
OPLS (Optimized Potentials for Liquid Simulations): The OPLS force field family, particularly OPLS-AA (All-Atom), was developed with a focus on accurately reproducing the properties of organic liquids and has been extended to biomolecules. wustl.edu Refinements, such as in OPLS-AA/L and the residue-specific force field (RSFF1) derived from it, have involved modifying torsional potentials to better match the conformational distributions from protein coil libraries. pkusz.edu.cn This residue-specific approach aims to improve accuracy by moving away from a single set of parameters for all amino acids. pkusz.edu.cn Studies comparing various force fields have shown that OPLS-AA can provide high accuracy in predicting solvation free energies, a property related to conformational preference. rsc.org
The choice of force field can significantly impact the predicted conformational ensemble. For Z-dipeptides, where the bulky Z-group can engage in intramolecular interactions, the accurate representation of both local torsional potentials and non-bonded (van der Waals and electrostatic) interactions is crucial. As no single force field is universally superior, the selection should be guided by the specific properties and interactions of interest. nih.govresearchgate.net For complex systems like this compound, it is often recommended to use multiple force fields or validate simulation results against experimental data or high-level QM calculations when possible.
Table 1: Comparison of Major Force Field Families for Peptide Simulations
| Feature | AMBER | CHARMM | OPLS |
|---|---|---|---|
| Primary Focus | Proteins and Nucleic Acids | General Biomolecular Systems | Liquid Properties, Solvation Energies |
| Parameterization Philosophy | Charges derived from QM electrostatic potentials. Torsions fit to QM data for model compounds (e.g., alanine dipeptide). wustl.edu | Balanced parameterization for protein-protein and protein-water interactions. Use of empirical data and QM calculations. nih.gov | Torsional parameters fit to reproduce properties of organic liquids and QM calculations. wustl.edu |
| Key Innovations | Continuous refinement of backbone and side-chain torsion potentials (e.g., ff99SB, ff14SB). nsf.govmdpi.com | Introduction of CMAP for 2D backbone dihedral correction. nih.gov | Development of residue-specific force fields (RSFF) to improve accuracy for individual amino acids. pkusz.edu.cn |
| Common Water Model | TIP3P | Modified TIP3P | TIP4P, TIP3P |
| Strengths for Peptides | Good performance for secondary structure prediction. nih.gov | Well-balanced representation of secondary structures and unfolded states. nih.gov | High accuracy for thermodynamic properties and conformational energies. rsc.orgnih.gov |
Table 2: Performance Summary of Selected Force Fields on Dipeptide Conformational Properties
| Force Field | Observation on Dipeptide/Peptide Conformations | Reference |
|---|---|---|
| AMBER ff14SB | Tends to over-populate helical (αR) conformations in dipeptide models. | nsf.gov |
| CHARMM36m | Performs well for flexible loops but may not be optimal for disordered peptides without specific modifications. | nsf.gov |
| OPLS-AA | Shows high accuracy (low root-mean-square error) when benchmarked against experimental solvation free energies. | rsc.org |
| AMBER ff99SB-ILDN | Exhibits a known preference for β-sheet structures in simulations of unfolded peptides. | nih.gov |
| CHARMM22/CMAP | Provides a more balanced sampling of β and PPII regions compared to ff99SB-ILDN. | nih.gov |
| RSFF1 (from OPLS) | Reproduces experimental NMR 3J-coupling constants of dipeptides better than many other force fields. | pkusz.edu.cn |
Enzymatic Interactions and Substrate Specificity of Z Gly D Ala Oh
Z-Gly-D-Ala-OH as a Substrate or Inhibitor for Peptidases
The interaction of this compound with peptidases is fundamentally dictated by the enzyme's active site architecture and its tolerance for specific amino acid residues and their chirality. The presence of the bulky, hydrophobic Z-group at the N-terminus and the D-amino acid at the C-terminus are critical determinants of its biochemical behavior.
Interactions with Carboxypeptidases and Related Hydrolases
Carboxypeptidases (CPs) are exopeptidases that cleave the C-terminal peptide bond of proteins and peptides. Their activity is often sensitive to the nature of the C-terminal residue and the N-terminal protecting group. While direct kinetic data for this compound is not extensively documented, the hydrolysis of analogous Z-protected dipeptides has been studied, offering insights into its potential as a substrate.
For instance, studies on serine carboxypeptidases from Aspergillus niger have demonstrated their ability to hydrolyze a variety of Z-Ala-X-OH substrates. asm.org The efficiency of hydrolysis is highly dependent on the C-terminal residue (X). While these enzymes can release a wide range of amino acids, the rates can vary significantly. asm.org The presence of a D-amino acid at the C-terminus, as in this compound, generally renders the peptide resistant to hydrolysis by many standard carboxypeptidases, which are typically specific for L-amino acids.
However, some carboxypeptidases, particularly those from microbial sources, exhibit broader specificity. For example, D-alanyl-D-alanine carboxypeptidases (DD-peptidases) are known to hydrolyze peptides with C-terminal D-alanine residues. uniprot.org While the natural substrates for these enzymes are components of bacterial cell walls, they can also act on smaller synthetic peptides. uliege.be The hydrolysis of Bz-Gly-D-Ala by the R61 DD-peptidase, for example, proceeds with a kcat/Km of 4.7 M⁻¹s⁻¹. uliege.be This suggests that this compound could potentially serve as a substrate for such enzymes, although its efficiency would depend on the specific enzyme's tolerance for the glycine (B1666218) residue at the P1 position and the Z-group.
Table 1: Comparative Hydrolytic Efficiency of Peptidases on Analogous Dipeptide Substrates
| Enzyme | Substrate | kcat/Km (M⁻¹s⁻¹) | Reference |
|---|---|---|---|
| Bacillus licheniformis β-lactamase (Class A) | Bz-Gly-D-Ala | 1.4 x 10⁻³ | uliege.be |
| E. cloacae P99 β-lactamase (Class C) | Bz-Gly-D-Ala | 1.5 x 10⁻² | uliege.be |
| Streptomyces R61 DD-Peptidase | Bz-Gly-D-Ala | 4.7 | uliege.be |
| Actinomadura R39 DD-Peptidase | Bz-Gly-D-Ala | 4 x 10⁻² | uliege.be |
Specificity Studies with Enzymes Recognizing D-Amino Acids
Enzymes that specifically recognize D-amino acids are crucial in bacterial metabolism, particularly in peptidoglycan synthesis and modification. D-aminopeptidases and DD-carboxypeptidases are prime examples. D-aminopeptidases cleave D-amino acids from the N-terminus of peptides, while DD-carboxypeptidases act on the C-terminal D-Ala-D-Xaa motif. researchgate.netrsc.org
This compound, with its C-terminal D-alanine, is a potential substrate or inhibitor for DD-carboxypeptidases. The specificity of these enzymes is often directed towards peptides ending in D-Ala-D-Ala, but they can accommodate other residues. uliege.be The presence of glycine instead of a D-amino acid at the penultimate position would likely influence the binding affinity and catalytic rate. For the Streptomyces R61 DD-peptidase, there is a clear preference for an acyl-D-Ala-D-Ala sequence over acyl-Gly-D-Ala. uliege.be
Conversely, D-aminopeptidases that preferentially hydrolyze dipeptides containing hydrophobic D-amino acids might interact with this compound. acs.org However, the N-terminal Z-group could sterically hinder access to the active site, potentially making it act as an inhibitor rather than a substrate.
Inhibition Mechanisms by Z-Protected D-Dipeptides
Z-protected dipeptides can act as competitive inhibitors of peptidases. The Z-group often occupies a hydrophobic binding pocket (the S1' or S2' subsite), while the peptide backbone and side chains interact with other parts of the active site. For enzymes that are specific for L-amino acids, a dipeptide with a C-terminal D-amino acid like this compound can bind to the active site but cannot be properly oriented for catalysis, thus acting as a competitive inhibitor.
The inhibition mechanism often involves the formation of a non-covalent enzyme-inhibitor complex. The stability of this complex, and therefore the inhibitory potency (Ki), depends on the sum of favorable interactions between the inhibitor and the enzyme's active site residues. For some proteases, Z-protected amino acids or dipeptides are known to be effective inhibitors. dcu.ie For example, Z-Gly-Pro-OH acts as a product-like inhibitor for prolyl oligopeptidase. researchgate.net
Enzyme Active Site Recognition and Binding Modes
The recognition of this compound by an enzyme's active site is a highly specific process governed by a network of non-covalent interactions. The structural features of the dipeptide, including the Z-group, the peptide backbone, and the D-alanine side chain and carboxylate, all contribute to how it is recognized.
Structural Basis of Enzyme-Substrate Recognition for this compound
The binding of a peptide substrate or inhibitor to a peptidase active site involves its insertion into a groove or cleft on the enzyme surface. The active site is composed of a series of subsites (S3, S2, S1, S1', S2', etc.) that accommodate the amino acid residues of the peptide (P3, P2, P1, P1', P2', etc.).
For a dipeptide like this compound, the Z-Gly moiety would likely occupy the S1 and S2 subsites, while the D-Ala would be positioned in the S1' subsite. The bulky, aromatic benzyloxycarbonyl group is well-suited to interact with hydrophobic S1 or S2 subsites. The glycine residue provides flexibility, which may allow for accommodation in various active sites.
Structural studies of enzymes in complex with D-amino acid-containing peptides provide a framework for understanding these interactions. For instance, the structure of D-alanine:D-alanine ligase (Ddl) reveals two distinct binding sites for D-alanine molecules, highlighting the specific interactions that confer stereoselectivity. nih.govoup.com In DD-peptidases, the binding of the C-terminal D-Ala-D-Ala moiety is crucial for the initial interaction with the enzyme. uliege.be
Role of D-Alanine Residue in Enzyme Substrate Specificity
The D-alanine residue is the key determinant of this compound's specificity for certain enzymes. Most proteases are highly stereospecific for L-amino acids, a consequence of the chiral environment of their active sites, which have evolved to recognize the specific three-dimensional arrangement of L-peptides.
Enzymes that act on D-alanine-containing substrates, such as DD-peptidases and D-Ala-D-Ala ligases, possess active sites specifically configured to accommodate the D-stereoisomer. nih.govpnas.org These enzymes often have residues that form hydrogen bonds and electrostatic interactions with the carboxylate and amino groups of the D-alanine, as well as a pocket that fits the methyl side chain. Computational studies on D-aminopeptidase have shown that the enzyme faces significantly higher energy barriers for reactions with L-stereoisomers compared to D-substrates, a difference attributed to specific interactions within the active site that favor the D-configuration. rsc.org Therefore, the presence of D-alanine in this compound restricts its interactions to a specific subset of peptidases that have evolved to recognize and process D-amino acid-containing peptides.
Conformational Requirements for Enzymatic Processing of this compound
Research into the substrate specificity of D-alanyl-D-alanine peptidases (DD-peptidases), which are the primary enzymes expected to interact with peptides terminating in a D-Ala residue, has elucidated several key conformational features required for efficient binding and catalysis. uliege.be These enzymes, including DD-transpeptidases and DD-carboxypeptidases, play a crucial role in the final stages of bacterial cell wall biosynthesis by cross-linking peptidoglycan strands. wikipedia.orgoup.com Their natural substrates are pentapeptide chains like L-Ala-γ-D-Glu-L-Lys-D-Ala-D-Ala. oup.com this compound can be considered a simplified structural analog of the C-terminal portion of these natural substrates.
The conformational landscape of a peptide is defined by its backbone torsion angles (phi, ψ). For a peptide to be an effective substrate, it must be able to adopt a conformation that fits within the enzyme's binding pocket. Conformational analyses of various tripeptide analogues that act as substrates or inhibitors for these enzymes reveal that only a limited set of conformations are productive. uliege.be Studies on model tripeptides that bind to serine D-alanyl-D-alanine peptidases show that four types of backbone conformers are the most probable. uliege.be While the leading conformer can vary depending on the specific peptide sequence, the sum of their probabilities is consistently high, indicating a constrained conformational space for active ligands. uliege.be
The introduction of a glycine residue, as in this compound, significantly increases the conformational flexibility of the peptide backbone compared to residues with bulkier side chains. uliege.beresearchgate.net This flexibility allows it to encompass a larger region of the conformational space. uliege.be However, for enzymatic binding to occur, this flexibility must be resolved into a specific, favorable conformation. The benzyloxycarbonyl (Z) group at the N-terminus, while protective, is also a bulky and relatively rigid aromatic group. Its presence influences the orientation of the adjacent glycine residue and can contribute to stabilizing certain conformations through non-covalent interactions, such as π-stacking or hydrogen bonding. researchgate.net Spectroscopic studies on similar Z-capped glycine peptides have identified extended, planar β-strand conformations as being particularly stable in isolated environments. researchgate.net
For enzymes like DD-peptidases, the substrate backbone often adopts a ring-like shape within the active site. uliege.be The precise conformation allows the scissile peptide bond to be positioned correctly relative to the catalytic residues of the enzyme, such as the active-site serine. wikipedia.org High turnover numbers for these enzymes often require a D-Ala residue at the penultimate position (position 2 in a tripeptide model). uliege.be In the case of this compound, the Gly residue occupies this critical position. While glycine can be accommodated by some peptidases, its presence in place of a larger residue can impact binding affinity and the rate of catalysis. uliege.be Structural variations in the residues of a peptide that are compatible with efficient binding are not always compatible with substrate activity, which can turn the modified peptide into a competitive inhibitor instead of a substrate. uliege.be
The table below summarizes the key conformational and structural requirements for peptides to be processed by D-Ala-D-Ala peptidases, with inferred relevance for this compound.
| Structural Feature | Requirement/Observation | Relevance for this compound |
| C-Terminal Residue | Must be a D-amino acid for recognition by DD-peptidases. Can sometimes be substituted by Gly, but often with reduced activity. uliege.be | The D-alanine residue meets the primary requirement for recognition by enzymes like DD-transpeptidase and DD-carboxypeptidase. wikipedia.org |
| Penultimate Residue (Position 2) | A D-Ala residue is typically required for high turnover rates in both serine and zinc DD-peptidases. Substitution with Gly can decrease substrate activity. uliege.beuliege.be | The glycine residue at this position introduces high conformational flexibility but may result in suboptimal binding or slower catalysis compared to natural substrates. uliege.be |
| N-Terminal Group (Position 1) | Substrate activity often requires a long side chain at this position to induce the proper enzyme action. uliege.beuliege.be | The Z-Gly moiety provides a bulky N-terminal cap. The benzyloxycarbonyl group is structurally distinct from the amino acid side chains in natural substrates. |
| Backbone Conformation | The peptide backbone must adopt a specific conformation (e.g., ring-like or extended) to fit the enzyme active site. uliege.be Four main conformer types are probable for active tripeptides. uliege.be | The inherent flexibility of the Gly residue allows this compound to potentially adopt one of the required backbone conformations. uliege.beresearchgate.net The Z-group may favor an extended, β-strand-like structure. researchgate.net |
| Peptide Bond Geometry | The scissile peptide bond (in this case, the Gly-D-Ala bond) must be precisely positioned near the catalytic residues (e.g., active-site Serine) in the oxyanion hole of the enzyme. wikipedia.org | The overall conformation of the molecule determines the accessibility and orientation of the Gly-D-Ala peptide bond for nucleophilic attack by the enzyme. |
Biochemical Pathways and Biological Relevance of D Amino Acid Containing Peptides
D-Amino Acids in Bacterial Cell Wall Biosynthesis
D-amino acids are fundamental constituents of the bacterial cell wall, a structure essential for maintaining cell shape and protecting against osmotic lysis. Unlike the L-amino acids that exclusively make up proteins, D-enantiomers play crucial, non-ribosomal roles, particularly in the synthesis of peptidoglycan.
The structural integrity of the bacterial cell wall is largely due to peptidoglycan, a massive polymer composed of linear glycan strands cross-linked by short peptides. oup.com This mesh-like sacculus is built from repeating units of N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc). sigmaaldrich.com A key feature of this structure is the peptide stem attached to each MurNAc residue. In many bacteria, this stem peptide has the sequence L-Ala-γ-D-Glu-meso-diaminopimelic acid (mDAP)-D-Ala-D-Ala. nih.gov
The terminal D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide is of paramount importance. researchgate.net It is the substrate for transpeptidase enzymes, which catalyze the final step of peptidoglycan synthesis. This reaction creates a cross-link between the carboxyl group of D-Ala at position 4 of one peptide stem and an amino group on an adjacent stem, releasing the terminal D-Ala at position 5 in the process. oup.comresearchgate.net This cross-linking imparts the necessary rigidity and strength to the cell wall. sigmaaldrich.com The presence of D-amino acids in the peptide moieties also makes the cell wall resistant to degradation by most standard proteases, which are specific for L-amino acids. nih.gov
The crucial D-Ala-D-Ala dipeptide is synthesized in the bacterial cytoplasm by the enzyme D-alanine-D-alanine ligase (Ddl). sigmaaldrich.comnih.gov This enzyme, a member of the ATP-grasp superfamily, catalyzes the formation of a peptide bond between two D-alanine molecules in an ATP-dependent reaction. nih.govwikipedia.org The two substrates for this enzyme are ATP and two molecules of D-alanine, yielding ADP, phosphate, and the D-alanyl-D-alanine dipeptide. wikipedia.org
Investigating the mechanism, substrate specificity, and inhibition of Ddl is critical for understanding cell wall biosynthesis and for developing new antimicrobial agents. Synthetic peptide analogs serve as invaluable tools in these biochemical studies. The compound Z-Gly-D-ala-OH is one such synthetic dipeptide analog. In this molecule, a D-alanine residue is linked to a glycine (B1666218) residue, and the N-terminus is protected by a benzyloxycarbonyl group (commonly abbreviated as "Z").
Biochemists can use this compound as a model substrate or inhibitor to probe the active site of D-Ala-D-Ala ligase. By presenting the enzyme with this analog, researchers can ask specific questions:
Does the enzyme recognize and bind this modified dipeptide?
Can the enzyme use it as a substrate, for instance, by attempting to add a second D-alanine molecule to it?
Does it act as a competitive or non-competitive inhibitor, blocking the binding of the natural D-alanine substrates?
The results of such assays provide detailed insights into the steric and electronic requirements of the enzyme's active site, guiding the rational design of potent and specific inhibitors.
While peptidoglycan synthesis is essential for bacterial growth, its controlled degradation by peptidoglycan hydrolases is equally vital for processes like cell wall remodeling, turnover, and cell separation after division. frontiersin.orgresearchgate.net These enzymes must be highly specific to avoid compromising the integrity of the cell wall.
LytM is a well-characterized peptidoglycan hydrolase from Staphylococcus aureus belonging to the M23 family of metallopeptidases. elifesciences.orgfrontiersin.org Initially characterized as a glycyl-glycine endopeptidase that cleaves the pentaglycine (B1581309) cross-bridge in S. aureus peptidoglycan, further research has revealed a more complex specificity. nih.govresearchgate.net Studies have shown that LytM can also function as a D-alanyl-glycine endopeptidase. nih.govnih.gov Both LytM and the related enzyme lysostaphin show a preference for the D-Ala-Gly cross-linked portion of mature peptidoglycan. nih.gov
Understanding this dual specificity is crucial for deciphering the precise role of LytM in cell wall metabolism. Synthetic substrates like this compound are instrumental in this context. By containing a Gly-D-Ala peptide bond, this compound can be used in enzymatic assays to directly test the cleavage activity of LytM and other hydrolases. Such experiments can quantify the efficiency of hydrolysis at this specific linkage, helping to map the substrate requirements of the enzyme's catalytic domain. This knowledge contributes to a deeper understanding of how bacteria precisely remodel their cell wall and can inform the development of novel antimicrobials that target these essential enzymes. asm.org
Metabolism and Significance of D-Amino Acids in Biological Systems
The presence and function of D-amino acids extend beyond their structural role in the cell wall. Bacteria have evolved specific metabolic pathways for their synthesis and degradation, and utilize them for various physiological and ecological functions.
Bacteria employ two primary enzymatic pathways to produce D-alanine, a central component of the cell envelope. biorxiv.org
Alanine (B10760859) Racemase (Alr): The main route for D-alanine biosynthesis is the direct conversion from its L-enantiomer, L-alanine. This reversible reaction is catalyzed by the enzyme alanine racemase. researchgate.netnih.gov This enzyme is fundamental for providing the D-alanine necessary for peptidoglycan synthesis. biorxiv.org
D-Amino Acid Transaminase (Dat): Several bacteria, particularly Gram-positive species, possess an alternative pathway involving D-amino acid transaminase. researchgate.net This enzyme can synthesize D-alanine by transferring an amino group from a donor D-amino acid (such as D-glutamate) to pyruvate. researchgate.net While racemization is the primary route, transamination provides metabolic flexibility for D-alanine production. nih.gov
These metabolic pathways are critical for bacterial survival, and their inhibition can lead to cell wall defects and growth inhibition. nih.gov
| Enzyme | EC Number | Function | Substrates/Products |
| Alanine Racemase (Alr) | 5.1.1.1 | Catalyzes the reversible conversion between L-alanine and D-alanine. researchgate.net | L-Alanine ↔ D-Alanine |
| D-Amino Acid Transaminase (Dat) | 2.6.1.21 | Catalyzes the interconversion of D-alanine and 2-oxoglutarate to pyruvate and D-glutamate. researchgate.net | D-Alanine + 2-Oxoglutarate ↔ Pyruvate + D-Glutamate |
| D-Ala-D-Ala Ligase (Ddl) | 6.3.2.4 | Synthesizes the D-alanyl-D-alanine dipeptide for peptidoglycan synthesis. wikipedia.org | 2 D-Alanine + ATP → D-Alanyl-D-alanine + ADP + Pi |
While D-alanine and D-glutamate are well-known components of peptidoglycan, recent discoveries have shown that bacteria synthesize and release a variety of other D-amino acids that play significant regulatory roles. nih.govresearchgate.net These "non-canonical" D-amino acids, such as D-methionine and D-leucine, function as extracellular signaling molecules. nih.gov
Key physiological roles include:
Cell Wall Remodeling: In stationary phase, when nutrients become limited, released D-amino acids can be incorporated into the peptidoglycan, altering its structure and regulating cell wall remodeling. nih.govnih.gov
Biofilm Regulation: Certain D-amino acids can trigger the disassembly of biofilms, which are structured communities of bacteria. nih.govnih.gov This dispersal mechanism is important for the bacterial life cycle.
Spore Germination: D-alanine can act as a competitive inhibitor of L-alanine-induced spore germination in Bacillus species, serving as a potential auto-inhibitor to control this process. biorxiv.orgresearchgate.net
Inter-species Signaling: Bacteria that produce D-amino acids can influence the physiology of other bacterial species in the same environment. nih.gov For example, E. coli, which does not naturally produce non-canonical D-amino acids, can incorporate them into its peptidoglycan if they are present in the environment, demonstrating a paracrine-like effect. nih.gov
Therefore, D-amino acids are not merely static structural elements but are dynamic molecules involved in bacterial adaptation, communication, and survival within complex microbial communities. nih.govfrontiersin.org
Design of Peptide Mimetics and Analogues based on this compound Scaffold
The incorporation of non-proteinogenic amino acids, particularly D-amino acids, into peptide sequences represents a cornerstone of modern medicinal chemistry and drug design. The simple and well-defined structure of N-benzyloxycarbonyl-glycyl-D-alanine (this compound) provides a fundamental scaffold for the systematic exploration of D-amino acid-containing peptide mimetics and analogues. This section delves into the strategies for utilizing this and similar scaffolds to develop bioactive peptides with enhanced therapeutic potential.
Strategies for Incorporating D-Amino Acids into Bioactive Peptide Analogues
The introduction of D-amino acids into peptide analogues is a widely employed strategy to address the inherent limitations of natural L-peptides as therapeutic agents, primarily their susceptibility to proteolytic degradation. Peptides composed of D-amino acids are significantly more resistant to enzymatic breakdown by proteases, which are stereospecific for L-amino acid residues. This enhanced stability translates to a longer biological half-life and improved bioavailability of the peptide drug.
Several key strategies are utilized for the incorporation of D-amino acids:
Single D-amino acid substitution: Replacing a single L-amino acid with its D-enantiomer at a specific position in a peptide sequence can dramatically increase its resistance to proteolysis. This is often done at the N-terminus or at sites known to be susceptible to cleavage by specific proteases.
Retro-inverso peptides: This approach involves reversing the sequence of the parent L-peptide and synthesizing it with D-amino acids. The resulting retro-inverso peptide can maintain a similar spatial arrangement of side chains to the original L-peptide, potentially preserving its biological activity while being resistant to proteolysis.
D-amino acid scanning: Similar to an alanine scan, this involves systematically replacing each amino acid in a peptide with its D-enantiomer to identify positions where the substitution is well-tolerated or even enhances activity and stability.
Peptides composed entirely of D-amino acids: In some cases, a mirror-image version of a natural L-peptide target can be designed using all D-amino acids. This "mirror-image" peptide can interact with the mirror-image of the biological target.
The primary advantages of incorporating D-amino acids are summarized in the table below:
| Feature | Description |
| Enhanced Proteolytic Stability | D-amino acid residues are not recognized by most endogenous proteases, leading to a longer half-life in biological systems. |
| Improved Bioavailability | Increased stability against degradation can lead to higher concentrations of the active peptide reaching its target. |
| Unique Biological Activities | The altered stereochemistry can sometimes lead to novel or enhanced interactions with biological targets. |
| Structural Rigidity | The incorporation of D-amino acids can induce specific secondary structures, which may be beneficial for receptor binding. |
Exploration of this compound Derivatives in Ligand Design and Biochemical Probes
While specific research focusing exclusively on this compound derivatives is not extensively documented in publicly available literature, the principles of using simple D-amino acid-containing dipeptides as foundational structures in ligand design and as biochemical probes are well-established. The this compound scaffold, with its protected N-terminus and a D-amino acid, serves as a valuable starting point for creating more complex molecules with tailored functions.
In Ligand Design:
The D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide is a crucial component of the peptidoglycan cell wall in many bacteria. nih.gov This structure is the natural substrate for DD-transpeptidases (penicillin-binding proteins), enzymes essential for bacterial cell wall synthesis. The landmark discovery of penicillin and other β-lactam antibiotics was based on their ability to act as structural analogues of the D-Ala-D-Ala dipeptide. acs.org By mimicking the conformation of the D-Ala-D-Ala terminus, these antibiotics bind to the active site of DD-transpeptidase and inhibit its function, leading to bacterial cell death. This classic example underscores the power of using D-dipeptide scaffolds to design potent enzyme inhibitors. Derivatives of this compound could be envisioned as starting points for the synthesis of novel antibacterial agents targeting similar mechanisms.
As Biochemical Probes:
The stability of D-amino acid-containing peptides makes them excellent candidates for the development of biochemical probes. These probes are essential tools for studying biological processes in real-time. For instance, fluorogenic D-amino acids have been developed to monitor peptidoglycan biosynthesis in live bacterial cells. nih.gov These probes are incorporated into the cell wall by bacterial enzymes, and their fluorescence properties change upon incorporation, allowing for real-time visualization of enzyme activity.
A this compound scaffold could be chemically modified to create such probes. For example, a fluorescent reporter group could be attached to the glycine residue or the C-terminus of the dipeptide. Such a probe could be used in high-throughput screening assays to identify inhibitors of enzymes that recognize D-amino acid-containing substrates. The Z-group (benzyloxycarbonyl) provides a convenient handle for further chemical modifications, or it can be removed to allow for coupling to other molecules.
Structure-Activity Relationship (SAR) Studies for Modified Z-Dipeptides
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For modified Z-dipeptides containing a D-amino acid, SAR studies would systematically explore how changes in different parts of the molecule affect its potency, selectivity, and stability.
Key modifications and their potential impact on activity are outlined in the table below, using this compound as the base scaffold:
| Modification Site | Type of Modification | Potential Impact on Activity |
| Z-group (N-terminal protection) | Replacement with other protecting groups (e.g., Boc, Fmoc) or functional moieties (e.g., fatty acids) | Can influence solubility, cell permeability, and interactions with the biological target. Lipidation can enhance membrane association. |
| Glycine residue | Substitution with other amino acids (L- or D-) | Can alter the flexibility and steric bulk of the N-terminal portion, potentially affecting binding affinity. |
| D-alanine residue | Substitution with other D-amino acids (e.g., D-leucine, D-phenylalanine) | The side chain of the D-amino acid can be critical for specific interactions with the target, influencing both potency and selectivity. |
| C-terminal carboxyl group | Esterification or amidation | Can affect the overall charge and hydrogen bonding capacity of the molecule, which can be crucial for target binding and membrane permeability. |
An alanine scan, where residues in a peptide are systematically replaced with alanine (or D-alanine for D-residues), is a common SAR strategy to identify key residues for activity. For example, in a study of the peptide antibiotic clovibactin, replacing a D-leucine residue with D-alanine led to a reduction in activity, highlighting the importance of the larger hydrophobic side chain for membrane anchoring.
Furthermore, studies on di- and tripeptide inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4) have revealed important structural requirements for activity. biosynth.comnih.gov These studies have shown that the presence of specific amino acids with aliphatic or aromatic side chains can enhance inhibitory effects. biosynth.com Such findings provide a roadmap for the rational design of more potent and selective inhibitors based on a simple dipeptide scaffold.
Future Research Directions and Methodological Advancements
Development of Novel Synthetic Routes for Z-Gly-D-Ala-OH and Derivatives
While classical methods like solid-phase peptide synthesis (SPPS) are established for creating peptides such as Z-Gly-Ala-OH biosynth.com, future research will focus on developing more efficient, stereoselective, and scalable synthetic strategies. The goal is to facilitate the creation of a diverse library of this compound derivatives for structure-activity relationship (SAR) studies.
Key areas of development include:
Advanced Coupling Reagents: The quest for coupling reagents that minimize racemization, especially during the activation of the Z-Gly moiety, is ongoing. While reagents like HBTU and TBTU are effective, research into novel activating agents promises higher yields and purity for dipeptides containing D-amino acids. biosynth.comresearchgate.net
Enzymatic Synthesis: Biocatalysis offers a green and highly stereospecific alternative to chemical synthesis. The use of engineered ligases or nonribosomal peptide synthetases (NRPSs) could enable the direct and controlled synthesis of this compound. tandfonline.com This approach avoids extensive use of protecting groups and hazardous reagents.
Flow Chemistry: Continuous flow synthesis is emerging as a powerful tool for peptide production. Translating the synthesis of this compound to a flow chemistry platform could enable rapid optimization, improved safety, and easier scalability compared to traditional batch processes.
Future synthetic methodologies will be crucial for producing not only this compound but also a range of derivatives, such as those with modified N-terminal protecting groups, C-terminal esters, or substitutions on the amino acid side chains, to probe and enhance biological activity. uminho.pt
Advanced Computational Modeling for Predicting this compound Interactions
Computational modeling provides a cost-effective and rapid means to predict how this compound interacts with biological targets like enzymes and receptors, guiding experimental work. rjsocmed.com The inherent flexibility of dipeptides presents a challenge, but advancements in computational chemistry are providing increasingly accurate predictive models. rsc.org
Future computational approaches will focus on:
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound in a solvated environment and its binding process to a target protein. cambridge.org These simulations can reveal the conformational changes that occur upon binding and provide insights into the stability of the peptide-protein complex. rjsocmed.comrsc.org
Machine Learning (ML) and Deep Learning (DL): ML and DL models are being trained on large datasets of peptide-protein interactions to predict binding affinity and specificity with greater accuracy than traditional docking methods alone. rsc.orgbiorxiv.org These models can integrate both sequence and structural information to enhance predictive power. By training models on datasets enriched with D-amino acid-containing peptides, specific algorithms for predicting the interactions of molecules like this compound can be developed.
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM): For a highly detailed view of the interactions within an enzyme's active site, QM/MM methods can be employed. This approach treats the reacting parts of the system (e.g., the peptide and key active site residues) with high-level quantum mechanics, while the rest of the protein and solvent are treated with more computationally efficient molecular mechanics.
Predicting Interactions with Novel Materials: Computational models are also used to study the interaction of amino acids and peptides with inorganic surfaces, such as clays (B1170129) or nanoparticles. cambridge.org This research is relevant for applications in drug delivery, biomaterials, and astrobiology, and could be extended to model the adsorption and behavior of this compound on various surfaces.
Table 1: Computational Methods for Peptide Interaction Analysis
| Method | Description | Application to this compound | Key Advantage |
|---|---|---|---|
| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a receptor. mdpi.com | Screening potential enzyme or receptor targets. | High-throughput and computationally inexpensive. rjsocmed.com |
| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules over time. cambridge.org | Analyzing binding stability and conformational flexibility. | Provides dynamic information about the interaction. rsc.org |
| Machine Learning (ML/DL) | Uses algorithms trained on existing data to predict peptide-protein interactions. rsc.orgbiorxiv.org | Predicting binding affinity and identifying key interaction features. | Can outperform classical methods by learning complex patterns. biorxiv.org |
| QM/MM | Combines quantum mechanics for a small region with molecular mechanics for the larger system. | Detailed study of enzymatic reactions involving the peptide. | High accuracy for reaction mechanisms. |
High-Throughput Screening Methodologies for Enzyme-Dipeptide Specificity
To identify enzymes that can synthesize, modify, or be inhibited by this compound, high-throughput screening (HTS) is indispensable. genscript.com These methods allow for the rapid testing of large libraries of enzymes or peptide substrates.
Future advancements in HTS for dipeptides will likely involve:
Phenotype Microarrays: Technologies like the Biolog Phenotype MicroArray can be used to screen for the utilization of hundreds of dipeptides by microorganisms. plos.orgnih.govresearchgate.net This approach could be adapted to identify bacteria or enzymes capable of transporting or metabolizing this compound by monitoring cellular respiration or growth.
Droplet-Based Microfluidics: This technology encapsulates single cells or enzyme reactions in picoliter-sized droplets, enabling millions of individual assays to be performed in a short time. genscript.com This would be a powerful tool for the directed evolution of enzymes with tailored specificity for this compound.
Peptide Microarrays: Large, high-density arrays of synthetic peptides can be screened for binding to specific enzymes or proteins. acs.org By including this compound and its derivatives on such an array, one could identify proteins from a complex biological sample that interact with this specific dipeptide.
Mirror-Image Phage Display: This technique is specifically designed to discover D-peptides that bind to a target of interest. rhhz.net It involves synthesizing the mirror image (D-enantiomer) of a target protein and using it to screen a standard L-peptide phage library. The identified L-peptide binders are then synthesized as D-peptides, which will bind to the natural L-protein target. This could be used to find targets for D-peptide derivatives of this compound.
Table 2: High-Throughput Screening Platforms
| Platform | Principle | Relevance to this compound Research |
|---|---|---|
| Phenotype Microarrays | Measures cellular respiration in response to different substrates in multi-well plates. nih.gov | Identifying organisms/enzymes that recognize or transport the dipeptide. |
| Droplet-Based Microfluidics | Miniaturized assays in picoliter droplets for ultra-high throughput. genscript.com | Directed evolution of enzymes for synthesis or modification. |
| Peptide Microarrays | Screening immobilized peptides for binding to labeled proteins. acs.org | Discovering protein targets that bind to this compound. |
| Mirror-Image Phage Display | Using a D-protein target to find L-peptides, whose D-versions will bind the natural L-protein. rhhz.net | Identifying biological targets for D-peptide derivatives. |
Integration of Omics Data for Systems-Level Understanding of D-Amino Acid Peptides
Understanding the biological role of this compound requires looking beyond a single interaction to its place within the entire biological system. The integration of various "omics" datasets (e.g., genomics, proteomics, metabolomics) is essential for this systems-level perspective. D-amino acids and the peptides containing them are increasingly recognized as important components of biological systems, from bacteria to humans. frontiersin.orgnih.govnih.gov
Future research will focus on:
Peptidomics and Metabolomics: Advanced mass spectrometry (MS) techniques are crucial for detecting and quantifying low-abundance peptides like this compound in complex biological samples. nih.gov Challenges remain in distinguishing between L- and D-amino acid-containing peptides, as they have the same mass. nih.gov Developing methods that couple liquid chromatography (LC) with advanced MS fragmentation techniques (like higher-energy collisional dissociation, HCD) can help localize D-amino acid residues within a peptide sequence. acs.orgmdpi.com
Proteomics: By analyzing changes in the proteome in response to treatment with this compound, researchers can identify affected pathways and potential downstream targets. This can provide clues to the peptide's mechanism of action. github.io
Bioinformatics and Data Integration: The major challenge lies in integrating these large, disparate datasets. Advanced bioinformatics tools and platforms are needed to map the identified peptides and proteins onto metabolic and signaling pathways. nih.gov This will help construct a comprehensive picture of how an exogenous dipeptide like this compound perturbs cellular networks and leads to a specific phenotype. This approach can help elucidate the roles of D-amino acid-containing peptides (DAACPs), which are known to be involved in processes ranging from neurotransmission to antibacterial defense. frontiersin.orgnih.gov
By combining these advanced methodologies, future research will significantly deepen our understanding of this compound, from its fundamental chemical synthesis to its complex role in biological systems, paving the way for its potential application in biotechnology and medicine.
Q & A
Q. How can this compound be integrated into hybrid methodologies (e.g., enzyme-nanoparticle conjugates) for novel biocatalytic applications?
- Methodological Answer : Immobilize this compound on functionalized magnetic nanoparticles via carbodiimide crosslinkers. Assess catalytic efficiency using TEM and dynamic light scattering (DLS) to monitor aggregation. Compare turnover rates with free-substrate systems and model kinetics using Lineweaver-Burk plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
